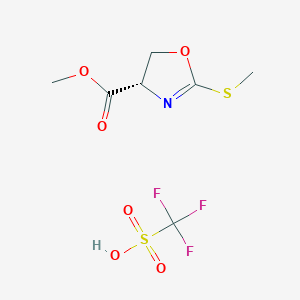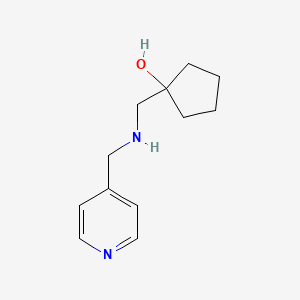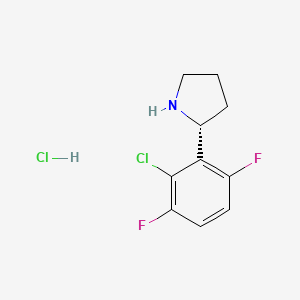![molecular formula C18H12B2O6 B13347072 1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene](/img/structure/B13347072.png)
1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene is an organic compound with the molecular formula C18H12B2O6 and a molecular weight of 345.91 g/mol . This compound belongs to the class of organoboron compounds, which are known for their unique chemical properties and applications in various fields of science and industry .
Métodos De Preparación
The synthesis of 1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene typically involves the reaction of catechol with boronic acids under reflux conditions. For example, a mixture of catechol and 4-biphenyl boronic acid in toluene is heated under reflux using a Dean Stark apparatus for several hours. The product is then purified by recrystallization from toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield boronic acids, while reduction may produce boron-containing alcohols .
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex boron-containing molecules . In medicine, it is being explored for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment . In industry, it is used in the production of advanced materials and as a catalyst in various chemical reactions .
Mecanismo De Acción
The mechanism of action of 1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene involves its interaction with molecular targets and pathways in the body. The compound’s boron atoms can form stable complexes with various biomolecules, influencing their activity and function . For example, in BNCT, the compound accumulates in cancer cells and, upon exposure to neutron radiation, releases high-energy particles that selectively destroy the cancer cells .
Comparación Con Compuestos Similares
1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include bis(catecholato)diboron and other boron-containing molecules . These compounds share some chemical properties but differ in their reactivity and applications. For instance, bis(catecholato)diboron is used primarily in organic synthesis, while this compound has broader applications in medicine and industry .
Propiedades
Fórmula molecular |
C18H12B2O6 |
|---|---|
Peso molecular |
345.9 g/mol |
Nombre IUPAC |
2-[2-(1,3,2-benzodioxaborol-2-yloxy)phenoxy]-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C18H12B2O6/c1-2-8-14-13(7-1)21-19(22-14)25-17-11-5-6-12-18(17)26-20-23-15-9-3-4-10-16(15)24-20/h1-12H |
Clave InChI |
WKEXSQGNCGXAHZ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC2=CC=CC=C2O1)OC3=CC=CC=C3OB4OC5=CC=CC=C5O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



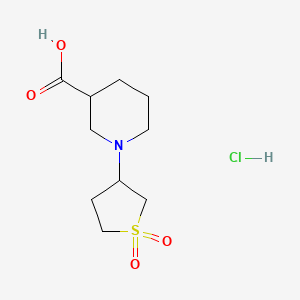

![6-Benzhydryl-3-(4-nitrophenyl)-1-oxa-6-azaspiro[3.3]heptane](/img/structure/B13347009.png)
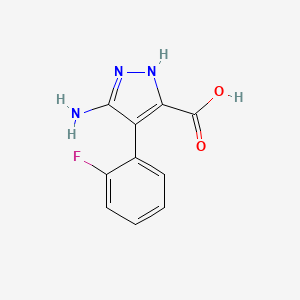

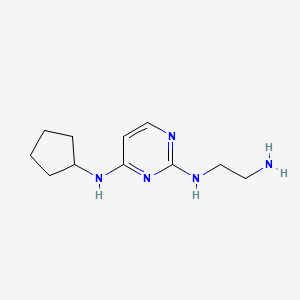

![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B13347045.png)
